(S)-1-(1H-Imidazol-2-yl)ethan-1-ol
Description
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral imidazole derivative characterized by a hydroxyl-bearing ethyl group attached to the 2-position of the imidazole ring. The (S)-enantiomer is particularly notable for its stereospecific applications in drug design and catalysis. Its synthesis often involves asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts to ensure high enantiomeric purity . The compound’s hydroxyl group facilitates hydrogen bonding, influencing its crystalline packing and intermolecular interactions, as observed in helical chain formation via O–H···N bonds in related structures . This molecule serves as a precursor for chiral ionic liquids, N-heterocyclic carbenes, and enantioselective receptors .
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
InChI Key |
SQFWQHCKCDSOJK-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN1)O |
Canonical SMILES |
CC(C1=NC=CN1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- The ketone in Compound 11 reduces hydrogen-bonding capacity but increases electrophilicity .
- Stereochemistry: The (S)-configuration in the target compound and (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol is critical for enantioselective recognition in chiral receptors .
- Functional Groups : Nitro and styryl groups in 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol introduce electron-withdrawing and conjugated systems, altering reactivity and optical properties .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: The target compound’s hydroxyl group forms intermolecular O–H···N bonds, a feature shared with (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, which assembles into helical chains in the solid state. This property is advantageous for crystal engineering .
- Melting Points : Benzoimidazole derivatives (e.g., Compound 10) typically exhibit higher melting points (359–361 K) due to enhanced π-stacking, compared to simpler imidazoles .
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